Dehydrovomifoliol
Overview
Description
Dehydrovomifoliol is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sesquiterpene alcohol that is found in various plants, including Artemisia annua, which is commonly used in traditional Chinese medicine. In recent years, dehydrovomifoliol has been extensively studied for its pharmacological properties, including its anti-inflammatory, anti-tumor, and anti-microbial effects.
Scientific Research Applications
Hepatic Applications
Dehydrovomifoliol has shown promise in the treatment of nonalcoholic fatty liver disease (NAFLD). A study using pharmacophore modeling and molecular docking methods demonstrated that dehydrovomifoliol, extracted from Artemisia frigida willd, influences the E2F1/AKT/mTOR axis. This regulatory role suggests a potential therapeutic application for dehydrovomifoliol in combating NAFLD (Ma et al., 2023).
Additionally, (+)-Dehydrovomifoliol has been observed to mitigate lipid accumulation in HepG2 cells induced by oleic acid, a key trigger of NAFLD. The compound achieved this by altering the expression of genes associated with lipogenesis and fatty acid oxidation, pointing to the PPARα–FGF21 axis as a potential therapeutic target (Xi et al., 2021).
Separation and Isolation Techniques
Efficient separation and purification techniques have been established for (S)-dehydrovomifoliol from the leaves of Nitraria sibirica Pall. High-speed countercurrent chromatography (HSCCC) was utilized, yielding a high purity of dehydrovomifoliol, indicating the chemical's potential for further scientific and therapeutic applications (Yang et al., 2013).
Hepatoprotective Properties
In addition to its applications in NAFLD, (+)-Dehydrovomifoliol, along with other compounds, was isolated from the aerial parts of Beta vulgaris var. cicla. Some of these compounds demonstrated significant hepatoprotective activity, highlighting the potential of dehydrovomifoliol in liver health management (Kim et al., 2004).
properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRYPZMXNLLZFH-URWSZGRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrovomifoliol | |
CAS RN |
15764-81-5, 39763-33-2 | |
Record name | Dehydrovomifoliol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrovomifoliol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROVOMIFOLIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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